molecular formula C10H9NO4S B8286298 7-Hydroxy-5-oxo-4,5-dihydro-2-thia-4-aza-indene-6-carboxylic acid ethyl ester

7-Hydroxy-5-oxo-4,5-dihydro-2-thia-4-aza-indene-6-carboxylic acid ethyl ester

Cat. No. B8286298
M. Wt: 239.25 g/mol
InChI Key: ZGQHOQNHPLBIEF-UHFFFAOYSA-N
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Patent
US07365200B2

Procedure details

Sodium ethoxide (4.75 g, 66.34 mmol) was added to a solution of 4-(2-ethoxycarbonyl-acetylamino)-thiophene-3-carboxylic acid methyl ester (19) (8.57 g, 31.59 mmol) in anhydrous ethanol and refluxed overnight. The solution was cooled and excess solvent was distilled off The residue was dissolved in water and acidified by cold diluted HCl solution. The solids formed were filtered, washed by water and dried under vacuum at room temperature to get 4.3 g (57%) of 7-hydroxy-5-oxo-4,5-dihydro-2-thia-4-aza-indene-6-carboxylic acid ethyl ester as white solid. MP 193° C.; 1H NMR (400 MHz, DMSO-d6) δ 1.27 (t, J=7.2 Hz, 3H), 4.28 (q, J=7.2 Hz, 2H), 6.83 (d, J=3.2 Hz, 1H), 8.24 (d, J=3.6 Hz, 1H), 11.10 (s, 1H), 12.90 (s, 1H) ppm; MS m/z=240 amu (M++1).
Quantity
4.75 g
Type
reactant
Reaction Step One
Name
4-(2-ethoxycarbonyl-acetylamino)-thiophene-3-carboxylic acid methyl ester
Quantity
8.57 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[O-:1]CC.[Na+].[CH2:5]([O:7][C:8]([C:10]1[C:15](=[O:16])[N:14](CC2C=CC=C(F)C=2)[C:13]2[CH:25]=[CH:26][S:27][C:12]=2[C:11]=1N1CCNCC1)=[O:9])[CH3:6]>C(O)C>[CH2:5]([O:7][C:8]([C:10]1[C:15](=[O:16])[NH:14][C:13]2[C:25]([C:11]=1[OH:1])=[CH:26][S:27][CH:12]=2)=[O:9])[CH3:6] |f:0.1|

Inputs

Step One
Name
Quantity
4.75 g
Type
reactant
Smiles
[O-]CC.[Na+]
Name
4-(2-ethoxycarbonyl-acetylamino)-thiophene-3-carboxylic acid methyl ester
Quantity
8.57 g
Type
reactant
Smiles
C(C)OC(=O)C1=C(C2=C(N(C1=O)CC1=CC(=CC=C1)F)C=CS2)N2CCNCC2
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
refluxed overnight
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
The solution was cooled
DISTILLATION
Type
DISTILLATION
Details
excess solvent was distilled off The residue
DISSOLUTION
Type
DISSOLUTION
Details
was dissolved in water
CUSTOM
Type
CUSTOM
Details
The solids formed
FILTRATION
Type
FILTRATION
Details
were filtered
WASH
Type
WASH
Details
washed by water
CUSTOM
Type
CUSTOM
Details
dried under vacuum at room temperature

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(=O)C=1C(NC2=CSC=C2C1O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 4.3 g
YIELD: PERCENTYIELD 57%
YIELD: CALCULATEDPERCENTYIELD 56.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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